molecular formula C19H20N2O6S2 B2416663 N-(3,4-dimethoxybenzyl)-4-[(2,4-dioxo-1,3-thiazolan-5-yl)methyl]benzenesulfonamide CAS No. 860650-95-9

N-(3,4-dimethoxybenzyl)-4-[(2,4-dioxo-1,3-thiazolan-5-yl)methyl]benzenesulfonamide

Cat. No. B2416663
CAS RN: 860650-95-9
M. Wt: 436.5
InChI Key: LQSAHGZLGVXBKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxybenzyl)-4-[(2,4-dioxo-1,3-thiazolan-5-yl)methyl]benzenesulfonamide is a useful research compound. Its molecular formula is C19H20N2O6S2 and its molecular weight is 436.5. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy

  • Photodynamic Applications : A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis and characterization of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for Type II photosensitizers in the treatment of cancer via photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

  • Anticancer Properties : Karakuş et al. (2018) report on the synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamide derivatives. They demonstrate marked anticancer activity against human colorectal and cervix carcinoma cell lines, highlighting the potential of these compounds as anticancer agents (Karakuş et al., 2018).

Enzyme Inhibition

  • Inhibitory Effects on Enzymes : Alyar et al. (2018) synthesized Schiff bases derived from sulfamethoxazole and sulfisoxazole, investigating their antimicrobial activities and effects on carbonic anhydrase enzymes. The study found that the synthesized compounds, including those with benzenesulfonamide moieties, exhibited significant inhibition potencies on enzymes, suggesting their potential use in various biochemical applications (Alyar et al., 2018).

Vascular Endothelial Growth Factor Inhibition

  • VEGFR-2 Inhibition : Ghorab et al. (2016) developed novel sulfonamides with a 3,4-dimethoxyphenyl moiety, evaluating their in vitro anticancer activity against various cancer cell lines. Some derivatives showed promising activity as cytotoxic agents and also demonstrated the ability to inhibit vascular endothelial growth factor receptor (VEGFR)-2, more effectively than the reference drug dasatinib (Ghorab et al., 2016).

Molecular Docking and SAR Analysis

  • Docking Studies for Antimycobacterial Activity : A study by Ghorab et al. (2017) on novel benzenesulfonamides showed significant antimycobacterial activity. Their molecular docking analysis emphasized the importance of structural features for their antimycobacterial properties, providing insights into the structure-activity relationship (SAR) of these compounds (Ghorab et al., 2017).

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6S2/c1-26-15-8-5-13(9-16(15)27-2)11-20-29(24,25)14-6-3-12(4-7-14)10-17-18(22)21-19(23)28-17/h3-9,17,20H,10-11H2,1-2H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSAHGZLGVXBKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)CC3C(=O)NC(=O)S3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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